Phentermine-d5 (hydrochloride) chemical properties
Phentermine-d5 (hydrochloride) chemical properties
An In-Depth Technical Guide to Phentermine-d5 (hydrochloride) for Advanced Bioanalytical Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Phentermine-d5 (hydrochloride), a critical tool for researchers, toxicologists, and drug development professionals. We will move beyond a simple recitation of facts to explore the underlying principles that make this isotopically labeled compound indispensable for high-fidelity quantitative analysis. Our focus is on the causality behind its application, ensuring that protocols are not merely followed but understood.
Introduction: The Need for a Stable Isotope-Labeled Standard
Phentermine is a sympathomimetic amine, structurally related to amphetamine, used as an appetite suppressant for the short-term management of obesity.[1][2] Its analysis in biological matrices is crucial for pharmacokinetic studies, clinical toxicology, and forensic investigations.[3]
Phentermine-d5 is the deuterated analog of phentermine, where five hydrogen atoms on the phenyl ring have been replaced with deuterium.[7][8] This stable isotope-labeled (SIL) internal standard is considered the "gold standard" for the quantification of phentermine.[4][9] Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes chromatographically and experiences the same extraction recovery and ionization effects.[4][10] The mass difference allows a mass spectrometer to differentiate it from the analyte, enabling precise ratiometric quantification through the principle of isotope dilution.[4][9]
Core Chemical and Physical Properties
The fundamental properties of Phentermine-d5 (hydrochloride) are summarized below. This information is critical for method development, from preparing stock solutions to setting mass spectrometer parameters.
| Property | Value | Source(s) |
| Formal Name | 2-methyl-1-(phenyl-d5)propan-2-amine, monohydrochloride | [7] |
| CAS Number | 1330236-21-9 | [7][8][11][12] |
| Molecular Formula | C₁₀H₁₀D₅N • HCl | [3][7] |
| Formula Weight | 190.72 g/mol | [3][13] |
| Unlabeled CAS | 1197-21-3 (for Phentermine HCl) | [8][11][12] |
| Isotopic Purity | Typically ≥98 atom % D | [11] |
| Appearance | Often supplied as a solution in methanol or as a neat solid. The hydrochloride salt is a white, crystalline powder. | [3][7][14] |
| Solubility | The hydrochloride salt is soluble in water and lower alcohols like methanol. | [14] |
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
The utility of Phentermine-d5 is rooted in IDMS. The "mechanism" is not biological but analytical. A known, fixed amount of the internal standard (Phentermine-d5) is added to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow. The mass spectrometer measures the peak area response for both the analyte (phentermine) and the internal standard. Quantification is based on the ratio of their responses. This ratiometric approach corrects for variability because any loss or fluctuation affects both compounds almost identically, keeping their ratio constant.
LC-MS/MS Instrumental Conditions (Example)
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LC System: Agilent 1260 Infinity Series or equivalent [15]* Column: Agilent Poroshell 120 EC-C18 (2.1 x 75 mm, 2.7 µm) or equivalent [15]* Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: A suitable gradient starting at ~95% A, ramping to 95% B, and re-equilibrating. Total run time ~5-9 minutes. [16][15]* Mass Spectrometer: Agilent 6430 Triple Quadrupole or equivalent [15]* Ionization Mode: Positive Electrospray Ionization (ESI+)
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Detection Mode: Multiple Reaction Monitoring (MRM)
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Phentermine: Precursor ion (Q1) m/z 150.1 -> Product ion (Q3) m/z 91.1 (example transition)
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Phentermine-d5: Precursor ion (Q1) m/z 155.1 -> Product ion (Q3) m/z 96.1 (example transition)
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Causality Note: The choice of a C18 reversed-phase column is driven by the non-polar character of phentermine. The acidic mobile phase (formic acid) ensures the amine group is protonated, leading to good peak shape and ESI+ response. MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation.
Conclusion
Phentermine-d5 (hydrochloride) is more than just a reagent; it is an enabling tool for generating high-quality, reliable, and defensible bioanalytical data. Its near-identical physicochemical properties to the parent analyte allow it to act as a perfect mimic throughout the analytical workflow. By leveraging the principle of isotope dilution mass spectrometry, researchers can effectively negate the inherent variability of complex sample analysis, leading to superior accuracy and precision. The protocols and principles outlined in this guide provide a robust framework for the successful implementation of Phentermine-d5 in demanding research and clinical environments.
References
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Phentermine - Wikipedia. (n.d.). Retrieved March 21, 2026, from [Link]
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Drugs.com. (2025, December 29). Phentermine: Package Insert / Prescribing Information / MOA. Retrieved March 21, 2026, from [Link]
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Dr.Oracle. (2025, December 27). What are the kinetics of phentermine (anorectic medication)? Retrieved March 21, 2026, from [Link]
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Cerilliant. (n.d.). Phentermine-D5 HCl. Retrieved March 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Phentermine. PubChem Compound Summary for CID 4771. Retrieved March 21, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). Phentermine-d5. PubChem Compound Summary for CID 49849840. Retrieved March 21, 2026, from [Link].
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Halpern, B., & Halpern, D. (2013). A review of the metabolic effects of controlled-release Phentermine/Topiramate. PubMed. Retrieved March 21, 2026, from [Link]
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ResearchGate. (n.d.). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. Retrieved March 21, 2026, from [Link]
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Agilent Technologies. (2015, June 2). Amphetamines, Phentermine, and Designer Stimulant Quantitation Using an Agilent 6430 LC/MS/MS. Retrieved March 21, 2026, from [Link]
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Lin, H. R., et al. (2016). Determination of phentermine, N-hydroxyphentermine and mephentermine in urine using dilute and shoot liquid chromatography-tandem mass spectrometry. PubMed. Retrieved March 21, 2026, from [Link]
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Khushbu, et al. (2025, December 21). Synthesis of Phentermine and its Derivatives. ResearchGate. Retrieved March 21, 2026, from [Link]
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B-Blais, J., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Retrieved March 21, 2026, from [Link]
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ResolveMass Laboratories. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved March 21, 2026, from [Link]
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